![molecular formula C18H14FN3OS B501399 5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B501399.png)
5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with a 4-fluorobenzyl group and two methyl groups at positions 7 and 9.
准备方法
The synthesis of 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups if present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
作用机制
The mechanism by which 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain and leading to cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
相似化合物的比较
Similar compounds to 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives. These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-fluorobenzyl and methyl groups, resulting in different reactivity and biological activity.
Benzothienopyrimidine-4-benzonitrile: Used in OLEDs for its electronic properties.
The uniqueness of 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C18H14FN3OS |
|---|---|
分子量 |
339.4g/mol |
IUPAC 名称 |
5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H14FN3OS/c1-10-7-11(2)21-17-14(10)15-16(24-17)18(23)22(9-20-15)8-12-3-5-13(19)6-4-12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
XGSLCVAKLZIJPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
溶解度 |
0.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


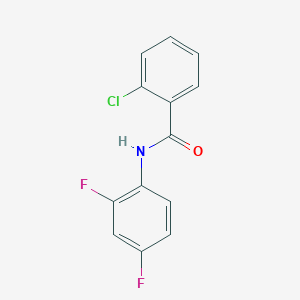
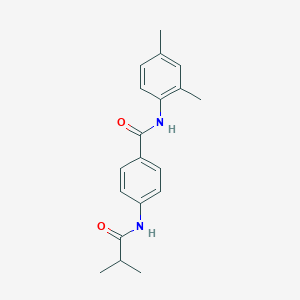
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)
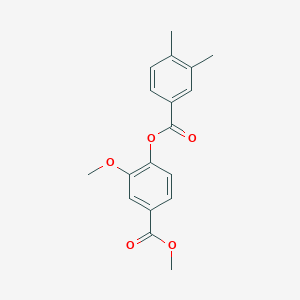
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
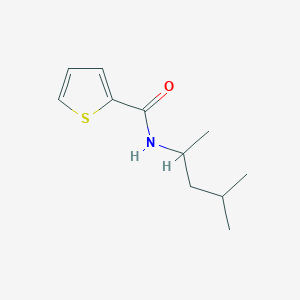
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
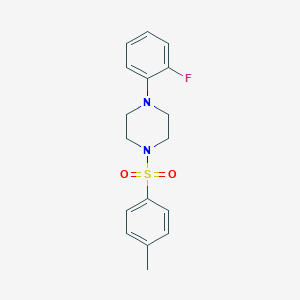
![4-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501336.png)
![6-(4-Tert-butylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501337.png)
![3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B501338.png)
